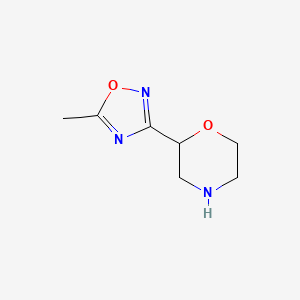
2,4-Dimethylpentan-1-amine
Overview
Description
2,4-Dimethylpentan-1-amine: is an organic compound with the molecular formula C7H17N . It is a primary aliphatic amine, characterized by the presence of an amine group (-NH2) attached to a pentane chain substituted with two methyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dimethylpentan-1-amine can be achieved through several methods:
Nucleophilic Substitution of Haloalkanes: One common method involves the alkylation of ammonia with 2,4-dimethylpentyl halides.
Reductive Amination: Another approach is the reductive amination of 2,4-dimethylpentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Industrial production of this compound often involves the continuous flow synthesis techniques to optimize yield and purity. The reaction conditions are carefully controlled to prevent over-alkylation and to ensure the selective formation of the desired primary amine .
Chemical Reactions Analysis
Types of Reactions:
2,4-Dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Nitriles and amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
2,4-Dimethylpentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dimethylpentan-2-amine: Another isomer with similar structural properties but different reactivity and applications.
2,4-Dimethylpentan-3-amine: This compound has a different position of the amine group, leading to variations in its chemical behavior and biological activity.
Uniqueness:
2,4-Dimethylpentan-1-amine is unique due to its specific structural configuration, which allows it to interact with particular molecular targets such as AAK1. This specificity makes it a valuable compound in the development of targeted therapies for conditions like neuropathic pain .
Properties
IUPAC Name |
2,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)4-7(3)5-8/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUUONOAFHEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597166 | |
| Record name | 2,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146845-08-1 | |
| Record name | 2,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(dimethylamino)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide](/img/structure/B1652475.png)

![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B1652477.png)



![tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B1652483.png)
![7-O-tert-butyl 3-O-methyl 2-(trifluoromethylsulfonyloxy)-5,6,8,9-tetrahydropyrido[2,3-d]azepine-3,7-dicarboxylate](/img/structure/B1652484.png)
![2-(6-Azaspiro[2.5]octan-2-yl)ethanol](/img/structure/B1652485.png)

![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)


